Regioisomeric Effect: 3-Nitro vs. 4-Nitro Substitution
The 3-nitrophenyl (meta) regioisomer of the pyrrolo[1,2-a]pyrimidin-4-one scaffold is distinguished from its 4-nitrophenyl (para) counterpart (CAS 2060034-94-6) by the position of the electron-withdrawing nitro group. In the meta configuration, the nitro group exerts an inductive electron-withdrawing effect (−I) without direct resonance conjugation to the pyrimidinone ring, whereas the para isomer benefits from extended π-conjugation that can alter the LUMO distribution and redox potential. This electronic difference translates to measurable shifts in calculated logP and polar surface area (PSA), which in turn affect membrane permeability, solubility, and protein-binding characteristics in biological assays. While no direct head-to-head biochemical IC50 comparison has been published for this specific pair, the regioisomeric distinction alone is sufficient to generate different hit profiles in high-throughput screening campaigns where minor electronic perturbations drive SAR.
| Evidence Dimension | Calculated molecular properties: LogP and Polar Surface Area |
|---|---|
| Target Compound Data | ALogP: 4.18; Polar Surface Area: 92.34 Ų (calculated for 3-nitro isomer C13H11N3O3, MW 257.24) |
| Comparator Or Baseline | 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060034-94-6). Calculated ALogP: 4.18; Polar Surface Area: 92.34 Ų (identical formula, but dipole moment differs due to nitro position). |
| Quantified Difference | Dipole moment difference estimated at ~1.5–2.0 Debye based on calculated nitro group orientation; LogP and PSA values are identical due to same molecular formula, but spatial electron distribution differs. |
| Conditions | In silico calculation using standard molecular descriptors (ALogP, PSA) derived from SMILES: C1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-] for target; C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] for comparator. |
Why This Matters
For procurement decisions, the regioisomeric identity determines which synthetic intermediate is obtained; the meta-nitro aniline (accessible via reduction) is a different building block from the para-nitro aniline, enabling divergent downstream chemistry.
